2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the structure of the compound.
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad biological activity . The downstream effects would depend on the specific pathways affected.
Result of Action
Given the broad biological activity of indole derivatives , it can be expected that this compound would have a range of effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
2-[3-(Benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, potentially acting as an inhibitor or modulator. For instance, the indole moiety is known to interact with enzymes such as tryptophan synthase and monoamine oxidase, suggesting that this compound might exhibit similar interactions. The benzenesulfonyl group can enhance binding affinity to certain proteins, while the fluorophenyl group may influence the compound’s hydrophobic interactions and stability within biological systems .
Cellular Effects
This compound affects various cell types and cellular processes. It can modulate cell signaling pathways, particularly those involving indole derivatives, such as the serotonin and melatonin pathways. This compound may influence gene expression by interacting with nuclear receptors or transcription factors. Additionally, it could impact cellular metabolism by affecting enzymes involved in metabolic pathways, potentially leading to altered cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific biomolecules. The indole core can form hydrogen bonds and π-π interactions with aromatic amino acids in protein active sites. The benzenesulfonyl group may enhance these interactions by providing additional binding sites. This compound could act as an enzyme inhibitor by occupying the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. Changes in gene expression might result from the compound’s interaction with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that indole derivatives can be relatively stable, but the presence of reactive groups like benzenesulfonyl may lead to gradual degradation. Long-term exposure to this compound in vitro or in vivo could result in sustained modulation of cellular functions, potentially leading to adaptive or adverse cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Sulfonylation: The indole core is then sulfonylated using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.
Acetamide Formation: The sulfonylated indole is reacted with 4-fluoroaniline and acetic anhydride to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: The compound is used to investigate the biological activities of indole derivatives, including their antiviral and antimicrobial properties.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting various diseases.
Chemical Biology: The compound is utilized in chemical biology to study protein-ligand interactions and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-bromophenyl)acetamide
- 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(4-fluorophenyl)acetamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can enhance the compound’s biological activity and metabolic stability, making it a valuable candidate for drug development.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O3S/c23-16-10-12-17(13-11-16)24-22(26)15-25-14-21(19-8-4-5-9-20(19)25)29(27,28)18-6-2-1-3-7-18/h1-14H,15H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNGNQUJLFDEBSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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